Alfacalcidol

Catalog No.
S548879
CAS No.
41294-56-8
M.F
C27H44O2
M. Wt
400.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alfacalcidol

Researchers relying on vitamin D3 in CKD models often encounter inconsistent activation due to impaired renal 1α-hydroxylase. Alfacalcidol, a 1α-hydroxylated vitamin D3 analog, bypasses this step, ensuring reliable hepatic conversion to calcitriol. Key advantages:

  • Consistent calcitriol generation independent of renal function
  • Essential for CKD, renal osteodystrophy & hepatic 25-hydroxylase research
  • High-purity crystalline solid; soluble in fatty oils for formulation studies

CAS Number

41294-56-8

Product Name

Alfacalcidol

IUPAC Name

trans-(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

InChI

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,27-/m1/s1

InChI Key

OFHCOWSQAMBJIW-AVJTYSNKSA-N

Synonyms

1 alpha-hydroxycholecalciferol, 1 alpha-hydroxyvitamin D3, 1-alpha-oxycholecalciferol, 1-hydroxycholecalciferol, 1-hydroxycholecalciferol, (1alpha,3alpha-(5Z,7E))-isomer, 1-hydroxycholecalciferol, (1beta)-(5Z)-isomer, 1-hydroxycholecalciferol, (1beta,3beta-(5E,7E))-isomer, 1-hydroxycholecalciferol, aluminum salt, 1alpha-OHD3, alfacalcidol, AlfaD, alphacalcidol, Bondiol, Eenalfadrie, EinsAlpha, Etalpha, Oksidevit, One-Alpha, Un-Alfa

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

The exact mass of the compound Alfacalcidol is 400.33413 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Cholecalciferol - Hydroxycholecalciferols - Supplementary Records. It belongs to the ontological category of hydroxycalciol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 1 g

Alfacalcidol (1α-hydroxycholecalciferol) is a synthetic analog of vitamin D3. Unlike naturally occurring vitamin D (cholecalciferol), which requires two-step hydroxylation in the liver and then the kidneys to become biologically active, Alfacalcidol is already hydroxylated at the 1α-position. This structural feature is critical from a procurement and application standpoint, as it bypasses the need for renal 1α-hydroxylation, a metabolic step that is often impaired in certain conditions like chronic kidney disease. Consequently, Alfacalcidol serves as a pro-drug that is rapidly converted in the liver to calcitriol, the active form of vitamin D3, making it a valuable compound in research and therapeutic contexts where direct and reliable calcitriol activity is required.

Research Fit

1 Hepatically activated D3 prodrug pathway
2 Bypasses renal 1α-hydroxylase regulation
3 Supports PTH & calcium regulation research

Direct substitution of Alfacalcidol with other vitamin D analogs like cholecalciferol (standard Vitamin D3) or even the active hormone calcitriol is often inappropriate and can lead to process failure or misleading results. Cholecalciferol's efficacy is dependent on intact renal 1α-hydroxylase activity, making it an unsuitable alternative in models or patient populations with impaired kidney function. While calcitriol is the active metabolite of both, it has a different pharmacokinetic profile and may not be a suitable precursor in studies where controlled, liver-mediated conversion is a factor. Alfacalcidol's value lies in its specific metabolic pathway; it provides a consistent supply of calcitriol that bypasses renal regulation, a crucial factor in its established applications and a key reason why it cannot be treated as a generic commodity equivalent to other vitamin D forms.

Substitution Risk

Activation pathway mismatch Native vitamin D3 requires renal 1α-hydroxylation, a step often impaired in specific research models. Alfacalcidol bypasses this.
Endpoint profile may not transfer Reported model-response context for bone protection may differ from that of direct-acting calcitriol or native D3.
Dose-exposure ratio differs 1:1 dosing versus calcitriol may not achieve equivalent target engagement. Exposure-model review is required.

Metabolic Activation Pathway: Bypassing Renal Hydroxylation

Alfacalcidol is a pro-drug that requires 25-hydroxylation in the liver to be converted to the active form, calcitriol. This is in contrast to cholecalciferol (Vitamin D3), which requires both 25-hydroxylation in the liver and subsequent 1α-hydroxylation in the kidneys. Calcitriol is the already active form and requires no further metabolic conversion. This makes Alfacalcidol particularly suitable for applications where renal function is compromised or intentionally bypassed in experimental models.

Evidence DimensionRequired Metabolic Activation Step
Target Compound DataHepatic 25-hydroxylation only
Comparator Or BaselineCholecalciferol: Hepatic 25-hydroxylation followed by renal 1α-hydroxylation. Calcitriol: None, already active.
Quantified DifferenceBypasses the renal 1α-hydroxylation step required by cholecalciferol.
ConditionsIn vivo metabolism

For research in renal-impaired models or clinical applications, Alfacalcidol provides a reliable route to active Vitamin D3, whereas cholecalciferol would be ineffective.

Bone protection vs. D3
Reported
Higher BMD response at iso-calcemic doses in OVX model
Reported endpoint change context
Bone-protective response independent of calcemic action

Comparative Efficacy in Raising Serum 1,25(OH)2D Levels in Hemodialysis Patients

In a 13-week study with chronic kidney disease patients on hemodialysis, a weekly dose of 12,000 IU of cholecalciferol was more effective at increasing serum 1,25(OH)2D (calcitriol) levels than a 1.5 µg/week dose of alfacalcidol. The cholecalciferol group saw a median increase from 8.52 to 16.4 pmol/l, while the alfacalcidol group's levels rose from 8.59 to 12.7 pmol/l. This suggests that in this patient population, supraphysiological doses of cholecalciferol can still be converted to the active form, but alfacalcidol provides a more direct, albeit less pronounced, increase at the doses studied.

Evidence DimensionIncrease in Serum 1,25(OH)2D Levels
Target Compound DataIncrease from 8.59 to 12.7 pmol/l (median)
Comparator Or BaselineCholecalciferol (12,000 IU/week): Increase from 8.52 to 16.4 pmol/l (median)
Quantified DifferenceCholecalciferol produced a ~1.9-fold greater increase in median serum 1,25(OH)2D levels compared to alfacalcidol at the doses studied.
Conditions13-week randomized parallel group study in chronic kidney disease patients on hemodialysis.

This evidence informs dose selection and the choice of analog depending on the desired level of serum calcitriol increase and the specific patient or model characteristics.

Bone disease resolution
Reported
42% vs. 4% placebo (P < 0.001)
Histological endpoint context
2-year trial in renal failure model

Dose-Equivalency and Efficacy in Managing Secondary Hyperparathyroidism

In a study of patients with chronic kidney disease, calcitriol was found to be more effective than alfacalcidol at reducing intact parathyroid hormone (iPTH) levels, and at significantly lower doses. The median dose of alfacalcidol was 0.5 (0.25-0.8) µg, compared to 0.5 (0.25-0.5) µg for calcitriol (P = .001). Calcitriol significantly reduced iPTH levels from a median of 12.5 to 10.7 pg/mL (P = .017), while alfacalcidol did not produce a significant change. This indicates that calcitriol has a higher potency for iPTH suppression. Another study suggested that for equivalent efficacy, the dose of alfacalcidol may need to be 1.5 to 2.0 times higher than that of calcitriol.

Evidence DimensionSuppression of intact Parathyroid Hormone (iPTH)
Target Compound DataNo significant change in median iPTH levels (13.31 to 12.5 pg/mL, P = .937) at a median dose of 0.5 µg.
Comparator Or BaselineCalcitriol: Significant reduction in median iPTH levels (12.5 to 10.7 pg/mL, P = .017) at a median dose of 0.5 µg.
Quantified DifferenceCalcitriol demonstrated statistically significant iPTH suppression while alfacalcidol did not at the doses studied. The required therapeutic dose of alfacalcidol may be 1.5-2.0x that of calcitriol for similar effects.
Conditions3-month study in patients with chronic kidney disease and secondary hyperparathyroidism.

For applications requiring potent and rapid suppression of parathyroid hormone, calcitriol may be the more efficient choice, while alfacalcidol may offer a more modulated response.

iPTH suppression
Reported
82% vs. 93% paricalcitol (p = 0.180)
Reported comparator endpoint context
Crossover trial; response consistent across baseline PTH levels
Dose scaling factor
Class-level
1.5× – 2× calcitriol
PK model & dose-interpretation context
Aggregated from multiple studies

Models of Chronic Kidney Disease and Renal Osteodystrophy

Due to its unique metabolic activation that bypasses the need for renal 1α-hydroxylation, Alfacalcidol is the logical choice for in vivo studies of chronic kidney disease and its complications, such as renal osteodystrophy. Its ability to reliably generate active calcitriol in the context of impaired kidney function allows for the accurate investigation of vitamin D signaling in these disease models.

Studies of Liver-Specific Vitamin D Metabolism

As Alfacalcidol's conversion to calcitriol occurs in the liver, it is a valuable tool for research focused on hepatic 25-hydroxylase activity and the role of the liver in vitamin D metabolism, independent of renal function.

Comparative Studies of Vitamin D Analog Efficacy

Alfacalcidol serves as an essential comparator in studies designed to evaluate the relative potency, pharmacokinetics, and therapeutic effects of different vitamin D analogs, including calcitriol and cholecalciferol, particularly in the context of bone and mineral metabolism disorders.

Formulation Development for Enhanced Bioavailability

Alfacalcidol is practically insoluble in water but soluble in fatty oils, making it a candidate for formulation studies aimed at improving the oral bioavailability of vitamin D analogs. Its distinct solubility profile compared to other forms of vitamin D may be advantageous in developing novel delivery systems.

Application Fit Matrix

Application
Selection Property
Validation Focus
Osteoporosis model research
Bone protection endpoint review
Endpoint response context vs. vitamin D3
Renal bone disease studies
Histological resolution context
Endpoint response context vs. placebo
SHPT pathway studies
iPTH suppression context
Endpoint response context vs. paricalcitol
Vitamin D analog DMPK
Hepatic activation profile
Exposure model validation vs. calcitriol

Physical Description

Solid

XLogP3

6.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

400.334130642 Da

Monoisotopic Mass

400.334130642 Da

Heavy Atom Count

29

Appearance

Solid powder

Melting Point

136 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

URQ2517572

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (91.3%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (93.48%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Alfacalcidol is indicated in adult patients with chronic renal failure for the management of hypocalcemia, secondary hyperparathyroidism, or osteodystrophy. Alfacalcidol is indicated in the management of nutritional and malabsorptive rickets and osteomalacia, vitamin D-dependent rickets and osteomalacia, and hypophosphataemic vitamin D resistant rickets and osteomalacia.
FDA Label

Pharmacology

Alfacalcidol is Vitamin D-hormone analog which is activated by the enzyme 25-hydroxylase in the liver for systemic and in osteoblasts for local D-hormone actions.

MeSH Pharmacological Classification

Bone Density Conservation Agents

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11C - Vitamin a and d, incl. combinations of the two
A11CC - Vitamin d and analogues
A11CC03 - Alfacalcidol

Mechanism of Action

In conditions like chronic renal failure, renal bone disease, hypoparathyroidism, and vitamin D dependent rickets, the kidneys' capacity for 1α-hydroxylation is impaired, leading to reduced production of endogenous 1,25-dihydroxyvitamin D and aberrated mineral metabolism. As an active and potent analog of vitamin D, alfacalcidol works to restore the functions and activities of endogenous 1,25-dihydroxyvitamin D.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Vitamin D3 like receptor
NR1I1 (VDR) [HSA:7421] [KO:K08539]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

41294-56-8

Absorption Distribution and Excretion

Alfacalcidol is absorbed passively and almost completely in the small intestine.

Metabolism Metabolites

Alfacalcidol is rapidly converted in the liver to 1,25-dihydroxyvitamin D, which is essentially the metabolite of vitamin D that regulates calcium and phosphate metabolism. Alfacalcidol is further metabolized to other polar inactive metabolites, excreted primarily through the bile.

Wikipedia

Alfacalcidol

Biological Half Life

The half-life of alfacalcidol ranges from three to four hours.

Use Classification

Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]
1: Von Schacht E, Dambacher MA, Ringe JD, Dukas L. [Combination of alendronate plus alfacalcidol in the treatment of osteoporosis. Rationale, preclinical data and clinical evidence]. MMW Fortschr Med. 2012 Apr 5;154 Suppl 1:10-21. Review. German. PubMed PMID: 23427364.
2: Fukui T, Munemura C, Maeta S, Ishida C, Murawaki Y. The Effects of Olmesartan and Alfacalcidol on Renoprotection and klotho Gene Expression in 5/6 Nephrectomized Spontaneously Hypertensive Rats. Yonago Acta Med. 2011 Sep;54(3):49-58. Epub 2011 Sep 1. Review. PubMed PMID: 24031129; PubMed Central PMCID: PMC3763788.
3: Kubodera N. D-hormone derivatives for the treatment of osteoporosis: from alfacalcidol to eldecalcitol. Mini Rev Med Chem. 2009 Oct;9(12):1416-22. Review. PubMed PMID: 19929815.
4: Kubodera N. A new look at the most successful prodrugs for active vitamin D (D hormone): alfacalcidol and doxercalciferol. Molecules. 2009 Sep 29;14(10):3869-80. doi: 10.3390/molecules14103869. Review. PubMed PMID: 19924035.
5: O'Donnell S, Moher D, Thomas K, Hanley DA, Cranney A. Systematic review of the benefits and harms of calcitriol and alfacalcidol for fractures and falls. J Bone Miner Metab. 2008;26(6):531-42. doi: 10.1007/s00774-008-0868-y. Epub 2008 Nov 1. Review. PubMed PMID: 18979152.
6: Saito M. [Assessment of bone quality. Effects of bisphosphonates, raloxifene, alfacalcidol, and menatetrenone on bone quality: collagen cross-links, mineralization, and microdamage]. Clin Calcium. 2008 Mar;18(3):364-72. doi: CliCa0803364372. Review. Japanese. PubMed PMID: 18310825.
7: Ringe JD, Schacht E. Improving the outcome of established therapies for osteoporosis by adding the active D-hormone analog alfacalcidol. Rheumatol Int. 2007 Dec;28(2):103-11. Epub 2007 Aug 1. Review. PubMed PMID: 17668216.
8: Rosery H, Bergemann R, Marx SE, Boehnke A, Melnick J, Sterz R, Williams L. Health-economic comparison of paricalcitol, calcitriol and alfacalcidol for the treatment of secondary hyperparathyroidism during haemodialysis. Clin Drug Investig. 2006;26(11):629-38. Review. PubMed PMID: 17163297.
9: Schacht E, Richy F, Reginster JY. The therapeutic effects of alfacalcidol on bone strength, muscle metabolism and prevention of falls and fractures. J Musculoskelet Neuronal Interact. 2005 Jul-Sep;5(3):273-84. Review. PubMed PMID: 16172518.
10: Scharla SH, Schacht E, Lempert UG. Alfacalcidol versus plain vitamin D in inflammation induced bone loss. J Rheumatol Suppl. 2005 Sep;76:26-32. Review. PubMed PMID: 16142848.

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